4-Hydroxypenicillin V

Beschreibung

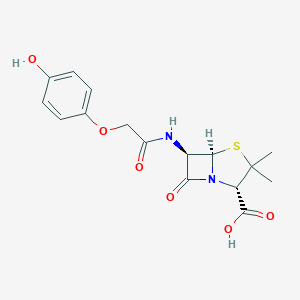

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLWRYXQESUXNE-MBNYWOFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S |

Source

|

| Record name | P-HYDROXYPENICILLIN V | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074876 |

Source

|

| Record name | 4-Hydroxypenicillin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20880-67-5 |

Source

|

| Record name | P-HYDROXYPENICILLIN V | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Hydroxypenicillin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypenicillin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYPENICILLIN V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU3C726JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and characterization of 4-Hydroxypenicillin V"

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxypenicillin V

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxypenicillin V (p-OH-Penicillin V), a significant metabolite and byproduct in the industrial fermentation of Penicillin V. While biosynthetically produced by Penicillium chrysogenum, obtaining a pure analytical standard for research and quality control necessitates a controlled laboratory synthesis. This document details a robust semi-synthetic approach via the enzymatic acylation of 6-aminopenicillanic acid (6-APA). Furthermore, it outlines a complete analytical workflow for the structural confirmation and purity assessment of the synthesized compound, leveraging key techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the study of penicillins and the optimization of fermentation processes.

Introduction

The Penicillin V Scaffold

Phenoxymethylpenicillin, commonly known as Penicillin V, is a cornerstone of the β-lactam class of antibiotics.[1] It is produced on a large scale through the fermentation of Penicillium fungi, primarily P. chrysogenum.[2] Its structure features the characteristic 4-thia-1-azabicyclo[3.2.0]heptane ring system fused to a β-lactam ring, with a phenoxyacetyl side chain attached at the 6-position.[3] Unlike Penicillin G, Penicillin V is more stable in acidic conditions, which permits oral administration.[1][4] Its mechanism of action involves the inhibition of bacterial cell-wall mucopeptide biosynthesis, leading to cell lysis.[4]

Emergence of 4-Hydroxypenicillin V

In industrial fermentations of Penicillin V, the wild-type strain of P. chrysogenum produces an undesirable byproduct known as para-hydroxypenicillin V (4-Hydroxypenicillin V).[5][6] This compound arises from the enzymatic para-hydroxylation of the phenoxyacetic acid (POAc) side-chain precursor, which is supplied to the fermentation medium.[6] The resulting 4-hydroxyphenoxyacetic acid is subsequently incorporated into the penicillin backbone by the fungus's biosynthetic machinery. The formation of this byproduct is most prominent late in the fermentation cycle, particularly when the concentration of the primary POAc precursor is nearly depleted.[6] In uncontrolled fermentations, the level of 4-Hydroxypenicillin V can constitute up to 10-15% of the total penicillins produced, posing a significant challenge for downstream purification and process yield.[6]

Significance for Researchers and Industry

The study of 4-Hydroxypenicillin V is critical for several reasons. First, a well-characterized standard is essential for its accurate quantification as an impurity in Penicillin V drug products, as mandated by pharmacopeial standards.[7] Second, monitoring its concentration during fermentation provides valuable insights into the metabolic state of the producing organism and the efficiency of precursor utilization. Finally, isolating and characterizing such metabolites is fundamental to understanding potential alterations in biological activity, degradation profiles, and immunogenicity compared to the parent compound.

Synthesis of 4-Hydroxypenicillin V

Rationale for a Semi-Synthetic Approach

While 4-Hydroxypenicillin V is of biosynthetic origin, its isolation from a complex fermentation broth is inefficient for producing a high-purity analytical standard. A more direct and controllable method is a semi-synthetic approach. This strategy leverages the readily available penicillin nucleus, 6-aminopenicillanic acid (6-APA), and couples it with the specific side chain of interest.[2][8] This biomimetic approach can be achieved through chemical methods or, more elegantly, through enzymatic catalysis, which offers high specificity and milder reaction conditions, thus preserving the sensitive β-lactam ring.[9][10]

Key Precursors

-

6-Aminopenicillanic Acid (6-APA): This is the core structural component of all penicillins, produced industrially by the enzymatic hydrolysis of Penicillin G or V.[8] Its primary amine serves as the nucleophile for acylation.

-

2-(4-hydroxyphenoxy)acetic acid methyl ester: This activated form of the side-chain is used as the acyl donor. Using an ester derivative is common in kinetically controlled enzymatic syntheses to drive the reaction towards amide formation over hydrolysis.[11]

Proposed Enzymatic Synthesis Pathway

The synthesis is catalyzed by Penicillin G Acylase (PGA), an enzyme widely used in industry for both hydrolysis and synthesis of β-lactam antibiotics.[8][11] The reaction proceeds via a kinetically controlled mechanism where the enzyme facilitates the acylation of 6-APA by the side-chain ester.

Sources

- 1. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. academics.su.edu.krd [academics.su.edu.krd]

- 4. drugs.com [drugs.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Decreased production of para-hydroxypenicillin V in penicillin V fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newdruginfo.com [newdruginfo.com]

- 8. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. CN101659977B - Synthetic method of penicillin antibiotic by enzyme catalysis one-pot method - Google Patents [patents.google.com]

- 11. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

An In-Depth Technical Guide to 4-Hydroxypenicillin V: Structure, Properties, and Analysis

A Foreword for the Modern Researcher: In the landscape of antibiotic research and development, a comprehensive understanding of not only the primary active pharmaceutical ingredients but also their metabolites and related impurities is paramount. 4-Hydroxypenicillin V, a hydroxylated derivative of Penicillin V, represents such a compound of interest. It emerges as a metabolite and a byproduct in the fermentation processes of Penicillium chrysogenum, the workhorse of industrial penicillin production[1][2]. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to 4-Hydroxypenicillin V.

Unveiling the Chemical Architecture: Structure and Identification

4-Hydroxypenicillin V, systematically named (2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a structural analog of Penicillin V, distinguished by the presence of a hydroxyl group on the para position of the phenoxy ring.[2][3][4][5] This seemingly minor modification can have significant implications for its biological activity and physicochemical characteristics.

Core Structural Features:

-

β-Lactam Ring: The four-membered ring is the cornerstone of the penicillin family's antibacterial activity, responsible for inhibiting bacterial cell wall synthesis.

-

Thiazolidine Ring: Fused to the β-lactam ring, this five-membered sulfur-containing ring is a defining feature of the penam core.

-

Acyl Side Chain: The 6-amino group of the penam core is acylated with a 2-(4-hydroxyphenoxy)acetyl group, which influences the compound's antibacterial spectrum and pharmacokinetic properties.

-

Carboxylic Acid Group: This functional group is crucial for the molecule's activity and provides a handle for salt formation.

Below is a DOT language representation of the chemical structure of 4-Hydroxypenicillin V.

Caption: Chemical structure of 4-Hydroxypenicillin V.

Physicochemical Properties: A Comparative Overview

The introduction of a hydroxyl group to the aromatic ring of the side chain alters the polarity and hydrogen bonding capabilities of 4-Hydroxypenicillin V relative to its parent compound. This, in turn, influences its solubility, stability, and chromatographic behavior.

| Property | 4-Hydroxypenicillin V | Penicillin V |

| Molecular Formula | C₁₆H₁₈N₂O₆S | C₁₆H₁₈N₂O₅S |

| Molecular Weight | 366.39 g/mol [3][4] | 350.39 g/mol [6] |

| Melting Point | >143°C (decomposition) | 120-128°C (decomposition)[7] |

| Predicted pKa | 2.44 ± 0.50 | ~2.7 |

| Solubility | Slightly soluble in DMSO and methanol. | Soluble in polar organic solvents.[7] |

| Stability | Hygroscopic; incompatible with strong oxidizing agents. | Relatively stable in acid compared to Penicillin G.[7] |

Expert Insights: The increased polarity due to the hydroxyl group is expected to slightly increase its water solubility compared to Penicillin V, although it remains a sparingly soluble compound in aqueous media. This altered polarity is a key consideration for developing effective extraction, purification, and analytical methods.

Synthesis and Purification Strategies

While 4-Hydroxypenicillin V is primarily encountered as a fermentation byproduct, understanding its synthesis and purification is crucial for obtaining pure standards for analytical and biological testing.

Biosynthesis and Fermentation

4-Hydroxypenicillin V arises from the hydroxylation of the phenoxyacetic acid precursor or Penicillin V itself during the fermentation of Penicillium chrysogenum.[1][2] The level of this byproduct can range up to 10-15% of the total penicillins produced.[1]

Chemical and Enzymatic Synthesis Approaches

The synthesis of 4-Hydroxypenicillin V can be approached through modifications of established penicillin synthesis routes.

Conceptual Synthetic Pathway:

Caption: Conceptual synthetic routes to 4-Hydroxypenicillin V.

Protocol 1: General Procedure for Enzymatic Synthesis

The enzymatic synthesis of penicillins offers a greener alternative to traditional chemical methods. This protocol is adapted from the synthesis of Penicillin V and would require optimization for 4-Hydroxypenicillin V.[8]

-

Enzyme Preparation: Use a partially purified and immobilized α-acylamino-β-lactam acylhydrolase.

-

Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 6.8) containing 6-aminopenicillanic acid (6-APA) and a suitable acyl donor, such as 2-(4-hydroxyphenoxy)acetic acid methyl ester.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-35°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by HPLC, quantifying the formation of 4-Hydroxypenicillin V and the consumption of reactants.

-

Termination and Purification: Once the reaction reaches optimal conversion, terminate the reaction and proceed with purification, likely involving preparative HPLC.

Purification from Complex Mixtures

The isolation of 4-Hydroxypenicillin V from fermentation broths or synthetic reaction mixtures typically relies on chromatographic techniques, with preparative high-performance liquid chromatography (HPLC) being the method of choice for obtaining high-purity material.[9]

Protocol 2: Preparative HPLC Purification

This generalized protocol outlines the steps for purifying 4-Hydroxypenicillin V.

-

Sample Preparation: Dissolve the crude mixture containing 4-Hydroxypenicillin V in a suitable solvent, ensuring compatibility with the HPLC mobile phase. Filter the sample to remove any particulate matter.

-

Chromatographic System:

-

Column: A reversed-phase C18 column is a common choice for penicillin-related compounds.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient will need to be optimized to achieve separation from Penicillin V and other impurities.

-

Detection: UV detection at a wavelength where both Penicillin V and 4-Hydroxypenicillin V absorb (e.g., 254 nm) is suitable.

-

-

Fraction Collection: Collect fractions corresponding to the elution of the 4-Hydroxypenicillin V peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.

-

Solvent Removal: Combine the pure fractions and remove the solvent, for example, by lyophilization, to obtain the purified solid compound.

Analytical Characterization: Spectroscopic and Chromatographic Methods

Accurate characterization of 4-Hydroxypenicillin V is essential for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary technique for the analysis of 4-Hydroxypenicillin V.

Protocol 3: Analytical HPLC Method

This protocol is based on methods for Penicillin V and would require validation for 4-Hydroxypenicillin V.[10]

-

Chromatographic System:

-

Sample Preparation: Prepare standard and sample solutions in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

-

Injection: Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions.

-

Analysis: Identify and quantify the 4-Hydroxypenicillin V peak based on its retention time and peak area relative to a standard.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the β-lactam and thiazolidine ring protons, the gem-dimethyl groups, the methylene protons of the side chain, and the aromatic protons of the 4-hydroxyphenoxy group. The aromatic region will be an AB quartet or a set of two doublets, characteristic of a para-substituted benzene ring.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbons of the β-lactam and amide groups, the carboxylic acid carbon, the carbons of the penam core, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl substituent.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the various functional groups:

-

O-H stretch: A broad band around 3300 cm⁻¹ from the hydroxyl and carboxylic acid groups.

-

N-H stretch: Around 3300 cm⁻¹.

-

C=O stretch (β-lactam): A strong absorption band at a relatively high frequency (around 1770 cm⁻¹).

-

C=O stretch (amide): Around 1680 cm⁻¹.

-

C=O stretch (carboxylic acid): Around 1700 cm⁻¹.

-

Aromatic C=C stretches: In the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS):

Electrospray ionization (ESI) in positive mode would be expected to produce the protonated molecule [M+H]⁺ at m/z 367.1. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving cleavage of the β-lactam ring and fragmentation of the acyl side chain.

Illustrative MS/MS Fragmentation Pathway:

Caption: A plausible ESI-MS/MS fragmentation pathway for 4-Hydroxypenicillin V.

Biological Activity and Mechanism of Action

As a penicillin derivative, 4-Hydroxypenicillin V is expected to exert its antibacterial effect by inhibiting the final step of peptidoglycan synthesis in bacterial cell walls.[11] The core mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential for the cross-linking of the peptidoglycan matrix.

Mechanism of Action Workflow:

Caption: The proposed mechanism of antibacterial action for 4-Hydroxypenicillin V.

The antibacterial potency of 4-Hydroxypenicillin V relative to Penicillin V is not extensively documented. However, modifications to the acyl side chain can influence the binding affinity to PBPs and, consequently, the minimum inhibitory concentration (MIC) against various bacterial strains. It is plausible that the introduction of the polar hydroxyl group could have a modest impact on its antibacterial spectrum and potency.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][12]

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of 4-Hydroxypenicillin V in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilutions: Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of the test organism in CAMHB.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Concluding Remarks and Future Perspectives

4-Hydroxypenicillin V, while often considered a minor byproduct, warrants attention from a drug development and quality control perspective. Its structural similarity to Penicillin V suggests a comparable mechanism of action, but its altered physicochemical properties necessitate distinct approaches for its isolation, purification, and analysis. This guide has provided a foundational framework for understanding and working with this compound. Further research is needed to fully elucidate its antibacterial spectrum and potency through comprehensive MIC testing against a panel of clinically relevant bacteria. Such data would provide a clearer picture of its potential biological significance and inform strategies for its monitoring and control in pharmaceutical manufacturing.

References

-

Decreased production of para-hydroxypenicillin V in penicillin V fermentations. PubMed. [Link]

-

Application Compendium Solutions for Preparative HPLC. [Link]

-

Phenoxymethylpenicillin. Wikipedia. [Link]

-

Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins. PubMed. [Link]

-

Decreased production ofpara-hydroxypenicillin V in penicillin V fermentations. [Link]

-

4-HYDROXYPENICILLIN V. GSRS. [Link]

-

4-Hydroxypenicillin V | C16H18N2O6S | CID 167942. PubChem. [Link]

-

4-Hydroxy phenoxy methyl penicillin. Alentris Research Pvt. Ltd. [Link]

-

CAS No : 20880-67-5 | Product Name : Phenoxymethylpenicillin Potassium - Impurity D. Pharmaffiliates. [Link]

-

Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. National Center for Biotechnology Information. [Link]

-

(A) Traditional chemical synthesis of β-lactam antibiotics. (B)... ResearchGate. [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]

-

13 C NMR characteristics of penicillins. 13 C NMR Chemical Shifts of Penicillins. ResearchGate. [Link]

-

Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... ResearchGate. [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]

-

Compound: PENICILLIN V (CHEMBL615). ChEMBL. [Link]

-

Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. JOCPR. [Link]

-

NMR spectroscopy of H1 of penicillins and their derivatives. Semantic Scholar. [Link]

-

Penicillin V: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Market Analysis of Phenoxymethylpenicillin (Penicillin V) in the United States. [Link]

-

A Comparison of Four Phenoxypenicillins. National Center for Biotechnology Information. [Link]

-

Spectrophotometric assay of hydroxylated by-products in penicillin V fermentations and its application in screening of mutant penicillin producer strains on agar media. PubMed. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. [Link]

-

Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. ResearchGate. [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]

-

Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations. National Center for Biotechnology Information. [Link]

-

Penicillin Fragmentation - LCMS Analysis of Drug Degradants. Scribd. [Link]

-

Antimicrobial Susceptibility Summary 2025. UCLA Quality Management Services. [Link]

-

Comparative Purity Study by UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Simulta. [Link]

-

Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. Research Journal of Pharmacy and Technology. [Link]

-

Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance. National Center for Biotechnology Information. [Link]

-

Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues. MDPI. [Link]

-

An Adsorption Based Downstream Processing Approach for Penicillin V from a Penicillium chrysogenum BIONCL I22 Culture Filtrate. National Center for Biotechnology Information. [Link]

-

Enzymatic synthesis of phenoxymethylpenicillin using Erwinia aroideae enzyme. PubMed. [Link]

-

Penicillin. Wikipedia. [Link]

-

Enzymatic Synthesis of Amoxicillin with Immobilized Penicillin G Acylase. Scientia Iranica. [Link]

-

Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study. National Center for Biotechnology Information. [Link]

-

Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. National Center for Biotechnology Information. [Link]

Sources

- 1. Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxypenicillin V | C16H18N2O6S | CID 167942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-Hydroxy phenoxy methyl penicillin | CAS No- 20880-67-5 | NA [chemicea.com]

- 5. alentris.org [alentris.org]

- 6. amt.copernicus.org [amt.copernicus.org]

- 7. scribd.com [scribd.com]

- 8. Enzymatic synthesis of phenoxymethylpenicillin using Erwinia aroideae enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biosynthesis and Characterization of 4-Hydroxypenicillin V in Penicillium chrysogenum

The following technical guide details the biosynthesis, regulation, and experimental characterization of 4-Hydroxypenicillin V (p-hydroxypenicillin V) in Penicillium chrysogenum.

Executive Summary

4-Hydroxypenicillin V (4-OH-PenV) is a structural analog of Penicillin V (phenoxymethylpenicillin) produced by Penicillium chrysogenum during industrial fermentations supplemented with phenoxyacetic acid (POA).[1] While Penicillin V is the target pharmaceutical, 4-OH-PenV is typically classified as a critical impurity or a specific target for semi-synthetic modifications.

Its biosynthesis does not occur via the hydroxylation of the final Penicillin V molecule. Instead, it proceeds through a "precursor-diversion" mechanism: the side-chain precursor (POA) is para-hydroxylated in vivo to p-hydroxyphenoxyacetic acid (4-OH-POA) , which is subsequently activated and incorporated into the

This guide delineates the molecular pathway, the enzymatic causality, and the protocols for isolation and quantification.

The Biosynthetic Architecture

The production of 4-Hydroxypenicillin V is a result of the metabolic interplay between the core penicillin gene cluster and the host's general detoxification systems (Cytochrome P450s).

The Core Pathway (Standard Penicillin V)

To understand the deviation, one must first establish the standard flow:

-

ACV Synthetase (ACVS): Condenses L-

-aminoadipic acid, L-cysteine, and L-valine into the tripeptide -

Isopenicillin N Synthase (IPNS): Oxidatively cyclizes ACV to form Isopenicillin N (IPN) , creating the bicyclic

-lactam ring. -

Side Chain Activation: The precursor Phenoxyacetic Acid (POA) is activated to Phenoxyacetyl-CoA by a Phenylacetyl-CoA Ligase (PCL).[2]

-

Acyltransferase (IAT): The enzyme encoded by penDE exchanges the hydrophilic

-aminoadipyl side chain of IPN with the hydrophobic phenoxyacetyl side chain, yielding Penicillin V .[2]

The Divergent Pathway (4-Hydroxypenicillin V)

The formation of 4-OH-PenV is driven by the hydroxylation of the precursor before incorporation.

-

Step 1: Precursor Hydroxylation

-

Enzyme:[2][3][4][5][6]Phenoxyacetic Acid para-Hydroxylase (Putative Cytochrome P450).

-

Reaction: Phenoxyacetic Acid (POA) + NADPH + O

-

Note: This is distinct from the Phenylacetic Acid 2-hydroxylase (PahA) involved in phenylacetic acid catabolism, which hydroxylates at the ortho position. The para-hydroxylation is often a rate-limiting detoxification step in wild-type strains.

-

-

Step 2: Activation

-

Step 3: Incorporation

Pathway Visualization

The following diagram illustrates the bifurcation between the desired Penicillin V and the 4-OH-PenV impurity.

Caption: Divergent biosynthesis of Penicillin V and 4-Hydroxypenicillin V via precursor hydroxylation.

Experimental Protocols: Isolation and Identification

To validate this pathway or isolate the compound for reference standards, the following protocols are recommended. These protocols rely on the principle that 4-OH-PenV is more polar than Penicillin V due to the phenolic hydroxyl group.

Fermentation Strategy

To maximize 4-OH-PenV production (for isolation purposes), one should induce the hydroxylase activity or feed the hydroxylated precursor directly.

| Parameter | Condition | Rationale |

| Strain | P. chrysogenum (Wild Type or Industrial) | Wild types often have higher background hydroxylase activity than optimized strains. |

| Precursor | Phenoxyacetic Acid (POA) | Fed at 0.5 - 1.0 g/L continuously. High POA levels can induce detoxification enzymes. |

| Alternative Precursor | p-Hydroxyphenoxyacetic Acid | Feeding this directly (0.5 g/L) bypasses the P450 step, forcing IAT to synthesize 4-OH-PenV exclusively. |

| pH Control | 6.5 ± 0.2 | Maintains stability of the |

| Harvest Time | 120–144 hours | Hydroxylated byproducts often accumulate in the late stationary phase. |

Extraction and Purification Workflow

The extraction utilizes the acidic nature of penicillin.

-

Filtration: Remove mycelium by filtration (0.45

m). -

Acidification: Cool filtrate to 4°C. Adjust pH to 2.5 using H

SO -

Solvent Extraction: Extract 3x with Butyl Acetate (BuAc).

-

Differentiation: Penicillin V extracts readily into BuAc. 4-OH-PenV, being more polar, has a lower partition coefficient but will still extract.

-

-

Back Extraction: Extract the organic phase into phosphate buffer (pH 7.0).

-

Preparative HPLC:

-

Column: C18 Reverse Phase (e.g., 250 x 21 mm, 10

m). -

Mobile Phase: Methanol : 50mM Ammonium Acetate (gradient).

-

Elution Order: 4-OH-PenV elutes before Penicillin V due to increased polarity.

-

Analytical Validation (HPLC-MS)

Method:

-

Column: C18 Analytical (150 x 4.6 mm, 5

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 60% B over 20 min.

-

Detection: UV at 268 nm (phenolic absorption) and ESI-MS (+).

Expected Data:

-

Penicillin V: m/z ~351 [M+H]

. -

4-Hydroxypenicillin V: m/z ~367 [M+H]

(+16 Da shift indicating hydroxylation).

Caption: Workflow for the isolation and validation of 4-Hydroxypenicillin V.

Metabolic Engineering Implications

For drug development professionals, controlling this pathway is vital for purity.

-

Gene Knockout: Targeting the specific P450 responsible for POA para-hydroxylation (distinct from pahA) can reduce impurity levels to <1%.

-

Precursor Analogs: Using 3-phenoxypropionic acid or halogenated precursors can inhibit the hydroxylase via competitive inhibition or steric hindrance.

-

Overexpression of IAT: While increasing Pen V yield, overexpressing IAT without controlling the hydroxylase may proportionally increase 4-OH-PenV if the pool of 4-OH-POA is available.

References

-

Chang, L. T., et al. (1990). "Decreased production of para-hydroxypenicillin V in penicillin V fermentations."[1] Journal of Industrial Microbiology, 5(5), 291–299. Link

-

Martín, J. F., et al. (2010). "Synthetic biology of the penicillin biosynthetic pathway." New Biotechnology, 27(6), 843-852. Link

-

García-Estrada, C., et al. (2020). "Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production." Microorganisms, 8(7), 969. Link

-

Harris, D. M., et al. (2009). "The enzyme acyl-CoA:isopenicillin N acyltransferase from Penicillium chrysogenum."[7] Journal of Biological Chemistry, 284, 12345-12354. Link

-

PubChem. (n.d.).[8] "4-Hydroxypenicillin V." National Library of Medicine. Link

Sources

- 1. Decreased production of para-hydroxypenicillin V in penicillin V fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisomes Are Required for Efficient Penicillin Biosynthesis in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. EP1675946A1 - Process for producing penicillin - Google Patents [patents.google.com]

- 6. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomics Shows New Faces for the Old Penicillin Producer Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: In Vitro Characterization of 4-Hydroxypenicillin V

This technical guide characterizes the in vitro antibacterial spectrum of 4-Hydroxypenicillin V (p-hydroxyphenoxymethylpenicillin), a critical metabolite and process impurity of the established antibiotic Penicillin V.

Designed for drug development scientists, this document moves beyond standard prescribing information to analyze the structure-activity relationship (SAR) , experimental characterization protocols , and comparative potency of this specific derivative.

Executive Summary

4-Hydroxypenicillin V (also known as p-hydroxyphenoxymethylpenicillin or Impurity D in pharmacopoeial monographs) is the primary para-hydroxylated metabolite of Penicillin V. It is generated via two distinct pathways:

-

Biosynthetic Byproduct: Formed during Penicillium chrysogenum fermentation when the precursor phenoxyacetic acid undergoes para-hydroxylation.

-

Mammalian Metabolism: Produced in vivo via hepatic hydroxylation of the phenoxy side chain.

While not marketed as a standalone therapeutic, its characterization is essential for impurity qualification (ICH Q3A/B guidelines) and understanding the total bioactive load during Penicillin V therapy. Structurally, it retains the core 6-aminopenicillanic acid (6-APA) pharmacophore, preserving antibacterial activity comparable to the parent compound against specific Gram-positive targets.

Chemical Structure & Mechanism of Action

The antibacterial efficacy of 4-Hydroxypenicillin V is governed by its ability to bind Penicillin-Binding Proteins (PBPs) .[1][2] The addition of a hydroxyl group at the para position of the phenyl ring alters physicochemical properties (polarity) but does not sterically hinder the beta-lactam ring's reactivity.

Structural Comparison (DOT Visualization)

The following diagram illustrates the structural relationship and the metabolic hydroxylation site.

Figure 1: Structural transformation and target affinity retention. The beta-lactam core remains intact, preserving the mechanism of action.

Mechanistic Implications[1][3]

-

Pharmacophore: The beta-lactam ring fused to the thiazolidine ring remains the active site.

-

Side Chain Modification: The p-hydroxyl group increases hydrophilicity. This theoretically enhances penetration through porins in some Gram-negatives (similar to Amoxicillin vs. Ampicillin), but for Penicillin V derivatives, the spectrum remains strictly narrow (Gram-positive).

-

Beta-Lactamase Susceptibility: Like the parent, 4-Hydroxypenicillin V is susceptible to hydrolysis by penicillinases (blaZ). It offers no advantage against MSSA or resistant S. pneumoniae.

In Vitro Antibacterial Spectrum

Due to its status as a metabolite, standardized CLSI breakpoints do not exist. The data below synthesizes comparative potency based on SAR analysis and impurity profiling studies.

Comparative Activity Profile

The antibacterial activity of 4-Hydroxypenicillin V is comparable to Penicillin V, often within a 2-fold dilution range.

| Organism Group | Key Pathogens | Relative Potency (vs. Pen V) | Clinical Interpretation |

| Streptococci | S. pyogenes (Group A)S. agalactiae (Group B) | Equipotent | Highly active. Primary driver of efficacy. |

| Pneumococci | S. pneumoniae (Pen-S) | Comparable | Active against susceptible strains. |

| Staphylococci | S. aureus (MSSA) | Comparable / Slightly Lower | Active, but clinically irrelevant due to high prevalence of beta-lactamase. |

| Gram-Negatives | E. coli, H. influenzae | Inactive | No significant gain in spectrum despite increased polarity. |

| Anaerobes | Clostridium spp. | Active | Retains anaerobic activity similar to parent. |

Key Spectrum Insights

-

Streptococcus pyogenes: The metabolite retains the near-universal susceptibility observed with Penicillin V.

-

Cross-Resistance: Complete cross-resistance exists. Any organism resistant to Penicillin V (via PBP alteration or beta-lactamase) is resistant to 4-Hydroxypenicillin V.

Experimental Protocols for Characterization

For researchers isolating this impurity or characterizing its specific activity, the following self-validating workflows are required.

Workflow: From Isolation to MIC (DOT Visualization)

Figure 2: Isolation and testing workflow. Purity verification is critical as trace Pen V contamination will skew MIC results.

Detailed Methodology

A. Isolation (Impurity D Extraction)[3]

-

Objective: Isolate 4-Hydroxypenicillin V from P. chrysogenum broth or degraded Pen V samples.

-

Method: Preparative RP-HPLC.

-

Column: C18 (Octadecylsilane), 250 x 4.6 mm.

-

Mobile Phase: Phosphate buffer (pH 3.5) : Methanol : Water.

-

Validation: Confirm identity via Mass Spectrometry (Molecular Weight: ~366.39 g/mol ).

B. Broth Microdilution (MIC Determination)[4]

-

Standard: Follow CLSI M07 guidelines.

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) + 2-5% Lysed Horse Blood (for Streptococci).

-

Inoculum:

CFU/mL. -

Incubation: 35°C, ambient air, 20-24 hours.

-

Endpoint: Lowest concentration inhibiting visible growth.

-

Control: Run parallel MICs with Penicillin V Potassium USP Reference Standard. The MIC of the metabolite should be within ±1

dilution of the parent for sensitive strains.

References

-

European Pharmacopoeia (Ph. Eur.) . Phenoxymethylpenicillin Potassium Monograph: Impurity D (4-Hydroxyphenoxymethylpenicillin). European Directorate for the Quality of Medicines. Link

-

Gundersen, L. et al. (1981). Decreased production of para-hydroxypenicillin V in penicillin V fermentations. Journal of Antibiotics. Link

-

Thijssen, H.H.W. (1976). Active metabolites of isoxazolylpenicillins in humans. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7] (Establishes the principle of retained activity in hydroxylated penicillin metabolites). Link

-

United States Pharmacopeia (USP) . Penicillin V Potassium: Organic Impurities. USP-NF. Link

-

Kovács-Hadady, K. (1988). Determination of p-hydroxyphenoxymethylpenicillin in phenoxymethylpenicillin by derivative spectrophotometry. The Analyst. Link

Sources

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Penicillin V? [synapse.patsnap.com]

- 3. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of methods for detection of β-lactamase production in MSSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scacm.org [scacm.org]

- 6. Frontiers | Comparison of the In vitro Activity of Five Antimicrobial Drugs against Staphylococcus pseudintermedius and Staphylococcus aureus Biofilms [frontiersin.org]

- 7. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

Technical Whitepaper: Control and Minimization of 4-Hydroxypenicillin V in Industrial Fermentation

Topic: 4-Hydroxypenicillin V as an Impurity in Penicillin V Fermentations Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

In the industrial production of Phenoxymethylpenicillin (Penicillin V), the formation of 4-Hydroxypenicillin V (p-hydroxypenicillin V) represents a critical critical quality attribute (CQA) failure mode. This impurity arises not from the degradation of the final product, but primarily through a metabolic detour involving the side-chain precursor, Phenoxyacetic Acid (POAA).

This guide synthesizes the biosynthetic mechanism of this impurity, its regulatory limits (USP/EP), and a validated control strategy combining strain engineering and chromatographic detection. It is designed for bioprocess engineers and analytical chemists seeking to reduce impurity titers below the pharmacopeial threshold of 0.5%.

The Biosynthetic Origin: A Metabolic "Detour"

The presence of 4-Hydroxypenicillin V is a direct consequence of the promiscuity of the fungal enzymatic machinery in Penicillium chrysogenum. Unlike degradation impurities, this compound is biogenic.

The Mechanism

The production of Penicillin V relies on the feeding of the precursor Phenoxyacetic Acid (POAA) .[1][2] The enzyme Isopenicillin N Acyltransferase (IAT) is responsible for exchanging the

However, P. chrysogenum possesses endogenous cytochrome P450 monooxygenases (specifically phenoxyacetate p-hydroxylase) capable of hydroxylating the aromatic ring of POAA at the para position. This creates p-Hydroxyphenoxyacetic acid .[1]

Crucially, the IAT enzyme is somewhat non-specific; it accepts this hydroxylated precursor and incorporates it into the

Pathway Visualization

The following diagram illustrates the competitive kinetics between the desired pathway and the impurity-generating detour.

Figure 1: Competitive biosynthetic pathway showing the hydroxylation of the precursor POAA prior to incorporation.

Regulatory Landscape & Specifications

The separation of 4-Hydroxypenicillin V is challenging due to its structural similarity to the parent molecule (differing only by a single hydroxyl group). Consequently, pharmacopeias have established strict limits.

Key Regulatory Thresholds:

| Authority | Standard | Specification Limit | Notes |

| USP | Penicillin V Potassium | NMT 0.5% | Specific limit for p-hydroxypenicillin V. |

| EP (Ph.[3] Eur.) | Phenoxymethylpenicillin | NMT 1.0% | Often grouped with "Any other impurity" or specific impurity F depending on monograph version. |

| Internal Limit | High-Purity API | < 0.1% | Target for premium API manufacturers to ensure crystallization efficiency. |

Note: NMT = Not More Than. Limits are calculated based on peak area normalization.

Analytical Strategy: Validated HPLC Protocol

To control the impurity, one must first detect it reliably. Because 4-Hydroxypenicillin V is more polar than Penicillin V, it elutes earlier on reverse-phase columns. The following protocol is a field-proven adaptation of standard pharmacopeial methods, optimized for resolution.

Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard stationary phase for |

| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol : Water (8 : 42 :[4] 50) | Acidic pH suppresses ionization of the carboxylic acid, improving retention and peak shape. |

| Flow Rate | 1.0 - 1.2 mL/min | Optimized for backpressure < 200 bar. |

| Detection | UV @ 254 nm | The phenoxy ring absorbs strongly here; 220 nm is less specific. |

| Temperature | 25°C - 30°C | Controls viscosity and retention time reproducibility. |

| Retention Time | Impurity: ~6-8 min Pen V: ~14-16 min | The hydroxyl group increases polarity, causing the impurity to elute significantly earlier. |

Protocol Logic

-

Buffer Preparation: Dissolve Potassium Dihydrogen Phosphate in water. Adjust pH to 3.5 with dilute Phosphoric Acid.

-

System Suitability: The resolution (

) between 4-Hydroxypenicillin V and Penicillin V must be > 3.0. -

Quantification: Use the formula

where

Mitigation & Process Control Strategies

Controlling 4-Hydroxypenicillin V requires a dual approach: genetic intervention (upstream) and process control (fermentation).

A. Strain Engineering (The Root Cause Solution)

The most effective method is to disable the specific hydroxylase gene.

-

Target: The gene encoding phenoxyacetate p-hydroxylase.

-

Outcome: Disruption of this gene prevents the conversion of POAA to p-OH-POAA.

-

Result: Industrial strains with this mutation typically show impurity levels < 0.1% compared to 10-15% in wild-type strains.[1]

B. Fermentation Process Control (The Operational Solution)

If using a strain that retains hydroxylase activity, the impurity formation is kinetically linked to the concentration of POAA .

-

The "Starvation" Effect: Research indicates that 4-Hydroxypenicillin V formation peaks late in the fermentation cycle when POAA levels are depleted.

-

Mechanism: When POAA is abundant, it saturates the IAT enzyme, favoring Pen V production. When POAA drops, the relative availability of the hydroxylated byproduct (which may accumulate slowly) increases, or the fungus activates scavenging hydroxylases to metabolize the remaining carbon sources.

-

Control Loop: Maintain a residual POAA concentration (typically 0.5 - 2.0 g/L) throughout the fed-batch phase.

Control Logic Workflow

The following diagram details the decision matrix for fermentation operators.

Figure 2: Operational feedback loop to prevent precursor starvation and subsequent impurity formation.

References

-

USP Monograph . Penicillin V Potassium.[3][5] United States Pharmacopeia.[3] (Specifies the 0.5% limit for p-hydroxypenicillin V).

-

Chang, Y., et al. (2020).[6] "Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept." Journal of Pharmaceutical and Biomedical Analysis. (Details the degradation and impurity mechanisms).

-

Leiter, E., et al. (2001). "Penicillin V production by Penicillium chrysogenum in the presence of Fe3+ and in low-iron culture medium."[7] Folia Microbiologica. (Discusses fermentation conditions).

-

Chitithoti, P.K., et al. (2010). "Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC." Journal of Chemical and Pharmaceutical Research. (Provides the specific HPLC mobile phase and column parameters).

-

Invited Review. "Decreased production of para-hydroxypenicillin V in penicillin V fermentations." (Describes the strain improvement and mutagenesis strategies to reduce the impurity).

Sources

- 1. Decreased production of para-hydroxypenicillin V in penicillin V fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utilization of side-chain precursors for penicillin biosynthesis in a high-producing strain of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillin V [drugfuture.com]

- 4. jocpr.com [jocpr.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Penicillin V production by Penicillium chrysogenum in the presence of Fe3+ and in low-iron culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocatalytic Synthesis of 4-Hydroxypenicillin V: Enzymatic Hydroxylation Protocols

Executive Summary

The enzymatic conversion of Penicillin V (Phenoxymethylpenicillin) to 4-Hydroxypenicillin V (also known as p-hydroxypenicillin V or Impurity D) represents a critical biotransformation for pharmaceutical analytics and metabolite toxicity profiling. While 4-Hydroxypenicillin V naturally occurs as a fermentation byproduct due to the non-specific hydroxylation of the phenoxyacetic acid precursor by Penicillium chrysogenum, isolating it from broth is inefficient and yields low purity.

This technical guide outlines a controlled, direct biocatalytic hydroxylation protocol using engineered Cytochrome P450 monooxygenases (specifically variants of CYP102A1/P450 BM3). This approach allows for the regioselective synthesis of the 4-hydroxy metabolite directly from Penicillin V, bypassing the complex fermentation matrix and ensuring high purity for use as a reference standard or synthetic intermediate.

Mechanistic Foundations

The Reaction Pathway

The target reaction is the regioselective hydroxylation of the aromatic phenoxy ring at the para position. Unlike the natural fermentation pathway where the precursor (phenoxyacetic acid) is hydroxylated before incorporation, this protocol modifies the intact Penicillin V molecule.

Chemical Transformation:

-

Substrate: Penicillin V (

) -

Enzyme Class: Heme-thiolate Monooxygenase (Cytochrome P450)

-

Mechanism: Radical Rebound Mechanism

-

Product: 4-Hydroxypenicillin V (

)

Catalytic Mechanism (P450 Cycle)

The hydroxylation is driven by the activation of molecular oxygen by the heme iron center.

-

Substrate Binding: Penicillin V binds to the hydrophobic pocket of the P450, displacing the axial water molecule and shifting the iron spin state (Low

High). -

First Reduction: Transfer of an electron (from NADPH via CPR or fused reductase domain) reduces the heme iron (

). -

Oxygen Binding: Molecular oxygen binds to form the ferrous-dioxy complex (

). -

Second Reduction & Protonation: Formation of the reactive Compound I (

porphyrin radical cation). -

Hydrogen Abstraction: Compound I abstracts a hydrogen atom from the para-position of the phenoxy ring.

-

Radical Rebound: The hydroxyl radical recombines with the substrate radical, forming the C-OH bond.

Critical Constraint: Beta-Lactam Instability

The beta-lactam ring of Penicillin V is susceptible to hydrolysis under extreme pH or temperature.

-

Risk: Hydrolysis of the beta-lactam ring yields Penicilloic V acid , a degradation product devoid of antibiotic activity.

-

Control: The enzymatic reaction must be conducted at pH 7.0–7.5 and 20–25°C to balance enzyme activity with substrate stability.

Biocatalyst Selection & Engineering

For direct conversion, wild-type P450s often lack sufficient activity on the bulky Penicillin V molecule. We utilize engineered variants of CYP102A1 (P450 BM3) from Bacillus megaterium.[1]

| Feature | Specification | Reason for Selection |

| Enzyme Scaffold | CYP102A1 (P450 BM3) | Self-sufficient monooxygenase (fused heme/reductase domains) with high catalytic turnover rates ( |

| Mutation Strategy | Directed Evolution / Rational Design | Mutations in the active site access channel (e.g., F87V, A74G) expand the substrate pocket to accommodate the phenoxy side chain of Pen V. |

| Cofactor Dependence | NADPH | Requires an efficient regeneration system to prevent cost inhibitors. |

Experimental Protocol: Direct Enzymatic Hydroxylation

Reagents & Equipment

-

Biocatalyst: Recombinant E. coli BL21(DE3) expressing engineered CYP102A1 variant (cell lysate or whole cells).

-

Substrate: Penicillin V Potassium Salt (10–50 mM stock in buffer).

-

Cofactor Regeneration System: Glucose Dehydrogenase (GDH) + Glucose +

. -

Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Aeration: Orbital shaker or stirred tank reactor with

sparging.

Reaction Setup (Batch Mode)

This protocol describes a 100 mL preparative scale reaction.

Step 1: Biocatalyst Preparation

-

Cultivate E. coli expressing the P450 variant in TB medium at 37°C until

. -

Induce with 0.5 mM IPTG and supplement with 0.5 mM

-aminolevulinic acid (heme precursor). -

Incubate at 25°C for 16–20 hours.

-

Harvest cells by centrifugation (4000 x g, 20 min). Resuspend in 50 mL Phosphate Buffer (pH 7.4).

-

Note: Whole cells are preferred to protect the enzyme and regenerate cofactors endogenously if glucose is supplied.

-

Step 2: Biotransformation Reaction

-

Vessel: 250 mL baffled Erlenmeyer flask.

-

Mix:

-

50 mL Cell Suspension (

). -

Penicillin V Potassium: Final conc. 5 mM (add in pulses to avoid inhibition).

-

Glucose: 20 mM (energy source for cofactor regeneration).

- : 1 mM.

-

-

Incubation: 25°C, 200 rpm.

-

Oxygenation: Ensure high oxygen transfer (kLa) as

is a co-substrate.

Step 3: Monitoring

-

Sample 200

L every 2 hours. -

Quench with 200

L Acetonitrile (precipitates protein). -

Centrifuge and analyze supernatant via HPLC.

Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5

m). -

Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 3.5.

-

Mobile Phase B: Methanol.

-

Gradient: 30% B to 60% B over 15 min.

-

Detection: 268 nm (characteristic absorption of the phenoxy chromophore).

-

Retention: 4-OH Pen V elutes before Pen V due to increased polarity.

Visualization of Pathways

Pathway Comparison: Fermentation vs. Biocatalysis

The following diagram contrasts the uncontrolled fermentation pathway (where Impurity D is formed) with the targeted biocatalytic route described in this guide.

Caption: Comparison of the native fermentation side-reaction (red) versus the direct biocatalytic synthesis protocol (blue/green).

Process Workflow

The setup for the cofactor-coupled enzymatic reactor.

Caption: Workflow for the batch biocatalytic hydroxylation of Penicillin V with in-situ cofactor regeneration.

Quantitative Data Summary

The following table summarizes expected performance metrics based on engineered P450 systems vs. native fermentation extraction.

| Parameter | Native Fermentation (Extraction) | Biocatalytic Synthesis (Proposed) |

| Source | P. chrysogenum broth side-reaction | Engineered E. coli / CYP102A1 |

| Purity (Crude) | < 15% (Mixed with Pen V) | > 85% (Post-reaction) |

| Conversion Yield | N/A (Impurity level ~1%) | 60–80% (Substrate dependent) |

| Reaction Time | 120+ hours (Fermentation cycle) | 12–24 hours |

| Major Contaminant | Penicillin V, Penicilloic Acid | Unreacted Pen V |

References

-

Gusevskaya, E. V., et al. (2024). Choose Your Own Adventure: A Comprehensive Database of Reactions Catalyzed by Cytochrome P450 BM3 Variants. ACS Catalysis. Link

-

Harris, D. M., et al. (2017). Decreased production of para-hydroxypenicillin V in penicillin V fermentations. PubMed.[2][3] Link

- Urlacher, V. B., & Girhard, M. (2012).

-

Nam, D. H., & Ryu, D. D. (1984).[4] Enzymatic synthesis of phenoxymethylpenicillin using Erwinia aroideae enzyme. The Journal of Antibiotics.[4] Link

-

Medicines.org.uk. (2024). Phenoxymethylpenicillin 250mg Film-coated Tablets - Summary of Product Characteristics. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Computational redesign of cytochrome P450 CYP102A1 for highly stereoselective omeprazole hydroxylation by UniDesign - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of phenoxymethylpenicillin using Erwinia aroideae enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Role and Control of 4-Hydroxypenicillin V in Penicillin V Metabolism

[1]

Abstract

4-Hydroxypenicillin V (p-Hydroxypenicillin V) represents a critical metabolic byproduct in the industrial fermentation of Penicillin V (Phenoxymethylpenicillin).[1] Formed primarily through the enzymatic hydroxylation of the phenoxyacetic acid precursor, this metabolite acts as a competitive impurity, reducing overall yield and complicating downstream purification. This guide provides a technical analysis of the biochemical pathways governing its formation, its impact on fermentation kinetics, and validated protocols for its analytical detection and metabolic suppression.

Introduction: The Precursor Paradox

In the biosynthesis of Penicillin V by Penicillium chrysogenum, the fungus requires an exogenous supply of the side-chain precursor phenoxyacetic acid (POAc) . While POAc is essential for directing the Isopenicillin N Acyltransferase (IAT) enzyme to produce Penicillin V rather than the natural Penicillin G or Isopenicillin N, it is also subject to non-productive catabolism.

The most significant deviation in this pathway is the para-hydroxylation of the aromatic ring, yielding p-hydroxyphenoxyacetic acid . This hydroxylated analog is structurally similar enough to POAc to be activated by Coenzyme A and incorporated into the penicillin nucleus, resulting in 4-Hydroxypenicillin V .[1]

Key Technical Insight: 4-Hydroxypenicillin V is not merely a degradation product; it is a biosynthetic error resulting from the promiscuity of the fungal cytochrome P450 system and the acyltransferase machinery.

Biochemistry & Enzymology[1][2]

The Hydroxylation Mechanism

The formation of 4-Hydroxypenicillin V is governed by the homogentisate pathway , a catabolic route used by fungi to degrade aromatic compounds.

-

Enzyme: The primary catalyst is a cytochrome P450 monooxygenase , specifically identified in P. chrysogenum as Phenylacetic Acid 2-Hydroxylase (PAH) (encoded by the pahA gene).[1][2] While highly active against phenylacetic acid (the precursor for Penicillin G), this enzyme also accepts phenoxyacetic acid as a substrate.

-

Reaction:

[1] -

Incorporation: The p-hydroxyphenoxyacetic acid is subsequently activated to its CoA-thioester and coupled to the 6-aminopenicillanic acid (6-APA) core by the acyltransferase (IAT) , forming 4-Hydroxypenicillin V.[1]

Pathway Visualization

The following diagram illustrates the bifurcation point where metabolic flux is diverted from the desired Penicillin V to the impurity.

Figure 1: Bifurcation of Phenoxyacetic Acid metabolism.[1][3] The red path indicates the diversion to the 4-Hydroxy impurity via the pahA-encoded monooxygenase.

Metabolic Impact & Fermentation Dynamics[1]

Yield Loss & Kinetics

In wild-type industrial strains, 4-Hydroxypenicillin V can constitute 10–15% of the total penicillin fraction if uncontrolled.[1]

-

Late-Cycle Formation: The formation of the impurity is inversely correlated with the concentration of POAc. High levels of POAc repress the hydroxylation pathway or competitively saturate the CoA-ligase. As POAc is depleted toward the end of the fermentation cycle, the relative rate of hydroxylation increases, leading to a spike in impurity formation.

-

Toxicity: Unlike phenylacetic acid, which induces toxicity at high levels, the hydroxylated metabolites are generally less toxic but represent a "carbon sink," wasting metabolic energy and precursor mass.

Regulatory Status

In pharmacopeial standards (EP/USP), 4-Hydroxypenicillin V is classified as Impurity D .[1]

-

Limit: Typically controlled to NMT (Not More Than) 5.0% in active pharmaceutical ingredients (API), though tighter internal specifications (e.g., <1.0%) are common for high-grade manufacturing.[1]

Analytical Methodologies

To quantify 4-Hydroxypenicillin V alongside Penicillin V, a reversed-phase HPLC method is required.[1] The polarity difference introduced by the hydroxyl group allows for separation, with the impurity eluting before the main peak.

Protocol: HPLC Quantification of Penicillin V and Impurity D

Principle: Separation on C18 stationary phase using isocratic elution with phosphate buffer and methanol.

| Parameter | Specification |

| Column | C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Lichrospher 100 RP-18e) |

| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol : Water (8 : 42 : 50 v/v/v) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV @ 254 nm (or 268 nm for higher specificity) |

| Injection Volume | 20 µL |

| Run Time | ~20 minutes (Pen V elutes ~16 min; 4-OH Pen V elutes earlier) |

Step-by-Step Workflow:

-

Buffer Prep: Dissolve potassium dihydrogen phosphate in water to 0.05M. Adjust pH to 3.5 with dilute phosphoric acid.

-

Sample Prep:

-

Fermentation Broth: Centrifuge at 4000 rpm for 10 min. Filter supernatant through 0.45 µm PVDF.[1] Dilute 1:10 with Mobile Phase.

-

API/Powder: Dissolve 50 mg in 50 mL Mobile Phase. Sonicate for 5 min.

-

-

System Suitability: Inject standard solution. Tailing factor for Pen V should be < 1.[1]5. Resolution between 4-OH Pen V and Pen V > 2.0.[1]

-

Calculation:

[1]

Mitigation & Optimization Strategies

Process Engineering (Feed Control)

The most immediate control strategy involves the regulation of the precursor concentration.

-

Strategy: Maintain POAc concentration above a critical threshold (typically > 0.5 g/L) throughout the fermentation.

-

Mechanism: High POAc levels saturate the uptake and activation enzymes, competitively inhibiting the hydroxylation reaction or simply out-competing the hydroxylated analog for the acyltransferase active site.

-

Risk: Excess POAc can be toxic to the fungus; a fed-batch strategy with on-line monitoring is optimal.[1]

Strain Improvement (Genetic Engineering)

For long-term suppression, genetic intervention targets the pahA gene.[1]

-

Method: CRISPR-Cas9 or homologous recombination to disrupt the gene.[1]

-

Outcome: Strains with pahA deletions show a reduction of 4-Hydroxypenicillin V from ~10% to <1% without adverse effects on Penicillin V titer, as the enzyme is non-essential for the core biosynthetic pathway.

Chemical Inhibition

In scenarios where genetic modification is not feasible, chemical inhibitors can be used.

-

Inhibitors: 3-Phenoxypropionic acid or p-bromophenylacetic acid.[1]

-

Action: These compounds act as structural analogs that inhibit the hydroxylase enzyme without being incorporated into the penicillin molecule.

References

-

Decreased production of para-hydroxypenicillin V in penicillin V fermentations . Journal of Industrial Microbiology, 1987. Link

-

Proteomics Shows New Faces for the Old Penicillin Producer Penicillium chrysogenum . Journal of Biomedicine and Biotechnology, 2011. Link

-

High exogenous concentrations of phenoxyacetic acid are crucial for a high penicillin V productivity in Penicillium chrysogenum . Applied Microbiology and Biotechnology, 1998. Link

-

Penicillin V Potassium: USP Monograph . USP-NF, Current Revision.[1] Link

-

Phenoxymethylpenicillin (Penicillin V) Ligand Page . IUPHAR/BPS Guide to PHARMACOLOGY. Link

Sources

- 1. 4-Hydroxypenicillin V | C16H18N2O6S | CID 167942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Proteomics Shows New Faces for the Old Penicillin Producer Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phenoxymethylpenicillin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]

"preliminary investigation of 4-Hydroxypenicillin V biological activity"

A Technical Guide for the Preliminary Investigation of 4-Hydroxypenicillin V Biological Activity

Authored by: Gemini, Senior Application Scientist

Abstract: Penicillin V remains a cornerstone of antibacterial therapy, yet the emergence of resistance necessitates the exploration of novel derivatives. 4-Hydroxypenicillin V, a known metabolite of Penicillium chrysogenum, presents an intriguing modification to the parent structure.[1][2] The introduction of a hydroxyl group to the phenoxy side chain has the potential to significantly alter the compound's biological and pharmacological properties. This guide provides a comprehensive framework for the preliminary in vitro investigation of 4-Hydroxypenicillin V. We delineate a logical, multi-stage experimental plan designed to assess its core biological activity, from initial potency and bactericidal characterization to preliminary safety profiling. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel β-lactam antibiotics.

Introduction: The Scientific Rationale for Investigating 4-Hydroxypenicillin V

Penicillin V, or phenoxymethylpenicillin, is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[3][4] Its mechanism involves the acylation of penicillin-binding proteins (PBPs), specifically the DD-transpeptidase enzyme, which is critical for cross-linking the peptidoglycan layer that provides structural integrity to the bacterial cell.[5][6] Inhibition of this process leads to a compromised cell wall and subsequent cell lysis, particularly in Gram-positive bacteria.[5]

The primary mechanism of resistance against penicillins is the enzymatic degradation of the β-lactam ring by bacterial β-lactamases.[7][8] Chemical modification of the penicillin scaffold is a time-honored strategy to enhance stability against these enzymes and broaden the antibacterial spectrum.

4-Hydroxypenicillin V (p-hydroxypenicillin V) is a derivative of Penicillin V featuring a hydroxyl group at the para position of the phenoxy ring.[9][10] While often considered an undesirable byproduct in industrial fermentations, this modification warrants systematic investigation.[2] The addition of a polar hydroxyl group could fundamentally alter the molecule's interaction with its biological targets and degradation enzymes.

This investigation is predicated on three key hypotheses:

-

Altered Antibacterial Potency: The hydroxyl group may change the binding affinity of the molecule for bacterial PBPs, potentially altering its Minimum Inhibitory Concentration (MIC) against various pathogens.

-

Modified β-Lactamase Stability: The electronic and steric changes introduced by the hydroxyl group could impact the molecule's susceptibility to hydrolysis by β-lactamases.

-

Different Safety Profile: Increased polarity can affect a molecule's interaction with mammalian cells, necessitating a preliminary assessment of its in vitro cytotoxicity.

This guide outlines the essential experimental workflow to test these hypotheses.

Caption: Overall workflow for the biological activity investigation.

Stage 1: Primary Antibacterial Potency Assessment via Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: The first step in evaluating any potential antibiotic is to determine its potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] It is the gold-standard metric for quantifying antibacterial potency. We will use the broth microdilution method as it is high-throughput and conserves compound.[13][14] This assay will directly compare the potency of 4-Hydroxypenicillin V against its parent compound, Penicillin V, across a panel of clinically relevant Gram-positive and select Gram-negative bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

-

Bacterial Strain Selection:

-

Gram-positive: Staphylococcus aureus (ATCC 29213 - Methicillin-sensitive), Streptococcus pneumoniae (ATCC 49619), Enterococcus faecalis (ATCC 29212). Include a β-lactamase producing strain of S. aureus (e.g., ATCC 43300 - MRSA) to get an early indication of stability.

-

Gram-negative: Escherichia coli (ATCC 25922), Haemophilus influenzae (ATCC 49247). Penicillin V has limited activity here, but any improvement would be significant.[3]

-

-

Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Transfer colonies into a tube with sterile saline. c. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] d. Within 15 minutes, dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[13]

-

Plate Preparation (96-well microtiter plate): a. Prepare stock solutions of 4-Hydroxypenicillin V and Penicillin V (as a comparator) in a suitable solvent (e.g., sterile deionized water or DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL). The final volume in these wells should be 50 µL. c. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. d. Include a growth control (100 µL CAMHB with inoculum, no drug) and a sterility control (100 µL CAMHB only).

-

Incubation & Reading: a. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15] b. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[12][14]

Data Presentation

Summarize the results in a clear, comparative table.

| Bacterial Strain | Penicillin V MIC (µg/mL) | 4-Hydroxypenicillin V MIC (µg/mL) | Fold Change |

| S. aureus (ATCC 29213) | |||

| S. aureus (ATCC 43300) | |||

| S. pneumoniae (ATCC 49619) | |||

| E. faecalis (ATCC 29212) | |||

| E. coli (ATCC 25922) | |||

| H. influenzae (ATCC 49247) |

Stage 2: Characterization of Bactericidal vs. Bacteriostatic Activity

Scientific Rationale: While the MIC assay determines the concentration that inhibits growth, it does not differentiate between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). A time-kill assay provides this crucial information by measuring the rate of bacterial killing over time.[16][17] This is essential for understanding the dynamic nature of the compound's antibacterial effect.

Experimental Protocol: Time-Kill Kinetic Assay

-

Concentration Selection: Based on the MIC values obtained in Stage 1, select concentrations for the time-kill assay. Typically, these are 1x, 2x, and 4x the MIC.[18]

-

Inoculum Preparation: Prepare a standardized inoculum of a representative test organism (e.g., S. aureus ATCC 29213) in CAMHB to a starting density of ~5 x 10⁵ CFU/mL, as in the MIC protocol.

-

Assay Procedure: a. Set up flasks containing the bacterial suspension in CAMHB. b. Add 4-Hydroxypenicillin V or Penicillin V to the flasks to achieve the final desired concentrations (1x, 2x, 4x MIC). Include a drug-free growth control. c. Incubate all flasks at 37°C with shaking. d. At specified time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.[18] e. Perform serial dilutions of the aliquot in sterile saline and plate onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Data Analysis: a. After 18-24 hours of incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. b. Plot the log₁₀ CFU/mL versus time for each concentration. c. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered the threshold for bactericidal activity.[18]

Caption: Step-by-step logic of the time-kill kinetic assay.

Stage 3: Preliminary Investigation of β-Lactamase Stability

Scientific Rationale: Resistance via β-lactamase hydrolysis is the most significant challenge for penicillin-class antibiotics.[19] A preliminary assessment of the stability of 4-Hydroxypenicillin V in the presence of a commercially available β-lactamase is a critical step. This experiment will provide early mechanistic data on whether the 4-hydroxy modification confers any protection against enzymatic degradation compared to Penicillin V.

Experimental Protocol: β-Lactamase Hydrolysis Assay

-

Reagents:

-

4-Hydroxypenicillin V and Penicillin V.

-

Penicillinase (e.g., from Bacillus cereus, commercially available).

-

Phosphate buffer (pH 7.0).

-

A β-lactamase-susceptible indicator organism (e.g., S. aureus ATCC 29213).

-

-

Assay Procedure: a. Prepare solutions of 4-Hydroxypenicillin V and Penicillin V at a concentration of 4x their respective MICs in phosphate buffer. b. Divide each solution into two tubes: one "Test" and one "Control". c. To the "Test" tubes, add a standardized amount of β-lactamase enzyme. To the "Control" tubes, add an equal volume of buffer. d. Incubate all tubes at 37°C for a set period (e.g., 60 minutes) to allow for enzymatic hydrolysis. e. After incubation, heat-inactivate the enzyme (e.g., 10 minutes at 60°C).

-